Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-
Description
Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- is an organophosphorus compound known for its unique chemical properties and applications. This compound is often used as a ligand in transition metal catalysis, making it valuable in various chemical reactions and industrial processes.
Properties
CAS No. |
62263-67-6 |
|---|---|
Molecular Formula |
C19H26P2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
diphenylphosphanylmethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C19H26P2/c1-16(2)20(17(3)4)15-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
YMHXTUSVGZDWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CP(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- typically involves the reaction of isopropyl alcohol with phosphine trichloride. This reaction produces the desired phosphine compound along with hydrogen chloride as a byproduct. The reaction is carried out under inert gas protection and at low temperatures to prevent the formation of hazardous substances .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Another organophosphorus compound with similar properties but different substituents.
Phosphonic acid, bis(1-methylethyl) ester: A related compound with ester functional groups.
Uniqueness
Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- is unique due to its specific substituents and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalysis and other chemical applications .
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